molecular formula C14H10F3NO B4792628 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide

2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide

Cat. No. B4792628
M. Wt: 265.23 g/mol
InChI Key: SCGUNLFSWCQKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide, also known as DFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a small molecule that has a unique chemical structure, which makes it an attractive candidate for use in biochemical and physiological studies.

Mechanism of Action

2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide exerts its effects by inhibiting the activity of enzymes that are involved in the inflammatory response and cancer cell growth. Specifically, 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are enzymes that are overexpressed in inflammatory diseases and cancer cells, respectively.
Biochemical and Physiological Effects:
2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to have analgesic properties, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide in lab experiments is its specificity for COX-2 and PI3K. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide. One area of interest is the development of more efficient synthesis methods for 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide. Another area of interest is the development of 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide in humans, as well as its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research. Its unique chemical structure and specificity for COX-2 and PI3K make it an attractive candidate for use in biochemical and physiological studies. While there are limitations to its use in lab experiments, there are many potential future directions for research on 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide.

Scientific Research Applications

2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2,3-difluoro-N-(2-fluorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-6-7-9(13(17)12(8)16)14(19)18-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGUNLFSWCQKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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